![molecular formula C17H16N8OS B2423060 Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 2034376-49-1](/img/structure/B2423060.png)
Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a complex organic compound. It is a derivative of benzo[c][1,2,5]thiadiazole, a motif that has been extensively researched for use in photovoltaics or as fluorescent sensors .
Synthesis Analysis
The synthesis of benzo[c][1,2,5]thiadiazole derivatives has been reported in the literature . The synthesis typically involves varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same, allowing for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Chemical Reactions Analysis
Benzo[c][1,2,5]thiadiazole derivatives have been used as photocatalysts in chemical reactions . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Scientific Research Applications
Photovoltaics and Organic Solar Cells
The BTZ motif serves as an excellent electron acceptor in organic photovoltaic devices. Researchers have explored its use in designing efficient solar cells due to its strong electron-accepting ability. By incorporating BTZ-based materials into donor–acceptor systems, scientists aim to enhance charge separation and improve overall device performance .
Fluorescent Sensors
BTZ derivatives have found applications as fluorescent sensors. These compounds can selectively detect specific analytes or biomolecules. For instance, BTZ-based probes have been used for imaging lipid droplets, mitochondria, and plasma membranes. Their unique electronic properties make them valuable tools for visualizing cellular processes .
Photocatalysis
While BTZ has been extensively studied in photovoltaics, its potential as a visible-light organophotocatalyst has received less attention. Recent research has explored BTZ-based compounds for catalytic reactions under both batch and continuous flow conditions. These photocatalysts exhibit promising performance in various transformations, including Minisci-type decarboxylative alkylation of electron-deficient heteroarenes .
Anticancer Agents
Beyond its electronic properties, BTZ derivatives have been investigated as potential therapeutic agents. Researchers have designed new series of boron-based BTZ compounds targeting tumor hypoxia. These molecules hold promise as anticancer agents, although further studies are needed to validate their efficacy .
Bioimaging Probes
Due to their fluorescence properties, BTZ-based compounds can serve as bioimaging probes. By selectively binding to specific cellular components, they enable visualization of biological structures and processes. Researchers continue to explore their potential in this field .
Ternary Photovoltaic Systems
In some cases, BTZ derivatives act as secondary acceptor materials in ternary organic photovoltaic cells (PSCs). For instance, 4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (BTF) has been used alongside other acceptors to enhance PSC efficiency .
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors .
Mode of Action
It is suggested that there is an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the btz group .
Biochemical Pathways
The compound may affect the biochemical pathways related to tumor hypoxia . Hypoxia is a condition that promotes angiogenesis, cancer cell division, and cell survival
Pharmacokinetics
It is known that similar compounds have shown cytotoxic activities against tumor cell lines , suggesting that they may have favorable bioavailability and distribution characteristics.
Result of Action
The compound may have anticancer potential, targeting tumor hypoxia . It has been suggested that similar compounds have shown cytotoxic activities against tumor cell lines . .
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8OS/c1-11-19-20-16-15(18-4-5-25(11)16)23-6-8-24(9-7-23)17(26)12-2-3-13-14(10-12)22-27-21-13/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWWEBQAZIRTET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.